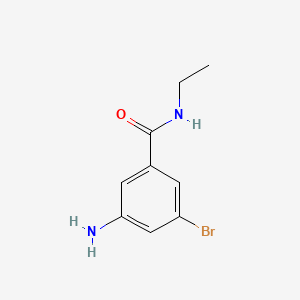

3-Amino-5-bromo-N-ethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-bromo-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-2-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGGMZBVBIYFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101294528 | |

| Record name | Benzamide, 3-amino-5-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-48-7 | |

| Record name | Benzamide, 3-amino-5-bromo-N-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-amino-5-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Amino 5 Bromo N Ethylbenzamide

Retrosynthetic Analysis of the 3-Amino-5-bromo-N-ethylbenzamide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis primarily involves two key disconnections: the amide bond and the functional groups on the aromatic ring.

The most logical primary disconnection is the amide bond, which simplifies the molecule into 3-amino-5-bromobenzoic acid and ethylamine (B1201723). This is a standard transformation in organic synthesis. The 3-amino-5-bromobenzoic acid can be further simplified. The carbon-bromine bond can be disconnected via an electrophilic aromatic substitution reaction, leading back to 3-aminobenzoic acid. Alternatively, the amino group could be introduced at a later stage. A plausible retrosynthetic pathway could start from 3-nitrobenzoic acid. Bromination of 3-nitrobenzoic acid would yield 3-bromo-5-nitrobenzoic acid. The nitro group can then be reduced to an amino group, and the carboxylic acid can be subsequently converted to the N-ethylamide. This approach is often preferred as the nitro group is a meta-director, facilitating the desired bromination at the 5-position, and its subsequent reduction to an amine is a well-established reaction.

A plausible retrosynthetic route is as follows:

Figure 1: Retrosynthetic Analysis of this compound

(This is a conceptual representation. The actual synthesis may involve protection/deprotection steps.)

Optimized Laboratory-Scale Synthetic Routes for this compound

The laboratory-scale synthesis of this compound can be achieved through several routes, with the choice of precursors and reaction conditions being critical for success.

Precursor Selection and Chemical Reagent Compatibility

The selection of starting materials is pivotal for an efficient synthesis. Two primary precursors are commonly considered:

3-Bromo-5-nitrobenzoic acid: This precursor is advantageous because the nitro group acts as a meta-director, facilitating the bromination at the desired position. The synthesis would then involve the formation of the N-ethyl amide followed by the reduction of the nitro group. A study on the synthesis of novel benzamides utilized 3-bromo-5-nitrobenzoic acid for coupling with various amines. researchgate.net

3-Amino-5-bromobenzoic acid: This precursor already possesses the required amino and bromo functionalities. The synthesis is more direct, involving only the formation of the amide bond with ethylamine. This commercially available solid has a melting point of 217-221 °C. sigmaaldrich.com

The compatibility of reagents is crucial. For instance, when starting with 3-aminobenzoic acid derivatives, the reactivity of the amino group must be considered during the amidation step, as it can compete with the desired reaction.

Reaction Condition Optimization (e.g., Temperature, Solvent Systems, Catalysis)

Optimizing reaction conditions is key to maximizing yield and purity.

For the amidation of 3-bromo-5-nitrobenzoic acid, a convenient method involves the use of thionyl chloride under solvent-free conditions. researchgate.net This reaction proceeds by first converting the carboxylic acid to the more reactive acyl chloride. The subsequent reaction with an amine, in this case, ethylamine, would lead to the desired amide. A study showed that performing this reaction without a solvent increased the yield to 94% and reduced the reaction time to 2 hours. researchgate.net

When starting from 3-amino-5-bromobenzoic acid, direct amide formation with ethylamine can be facilitated by coupling agents. A general procedure for amide synthesis using TiCl₄ as a mediator in pyridine (B92270) at 85 °C has been reported to give moderate to excellent yields. nih.gov The reaction conditions for the amidation step are critical; for example, in the synthesis of related benzamides, temperature control is crucial to prevent side reactions.

Below is a table summarizing optimized conditions for related amidation reactions.

| Precursor | Amine | Coupling Agent/Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromo-5-nitrobenzoic acid | Various amines | Thionyl chloride | Solvent-free | Not specified | 2 | up to 94 | researchgate.net |

| Benzoic acid | Aniline | TiCl₄ | Pyridine | 85 | 2 | High | nih.gov |

| 2-Aminobenzamides | Di-tert-butyl dicarbonate | DMAP | Acetonitrile | Room Temp | 12 | Good to Excellent | researchgate.net |

Purification Techniques and Yield Enhancement Strategies

Purification of the final product is essential to remove unreacted starting materials, byproducts, and reagents. For crystalline solids like this compound, recrystallization is a common and effective purification method. wisc.edu The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. Common solvent systems for the recrystallization of amides include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate. rochester.edu

To enhance the yield, several strategies can be employed:

Use of activating agents: Converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride using thionyl chloride, can drive the amidation reaction to completion and improve the yield. researchgate.net

Solvent-free conditions: As demonstrated in the synthesis from 3-bromo-5-nitrobenzoic acid, eliminating the solvent can not only be environmentally friendly but also increase the reaction rate and yield. researchgate.net

Advanced Synthetic Approaches for Scalable Production and Derivatization

For larger-scale production and the synthesis of derivatives, more advanced techniques are often employed to improve efficiency, safety, and throughput.

Microwave-Assisted Organic Synthesis of Benzamide (B126) Analogues

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved purity compared to conventional heating methods. anton-paar.comnih.gov This is due to the efficient and rapid heating of the reaction mixture.

In the synthesis of benzamide analogues, MAOS has shown significant advantages. For example, a study on the synthesis of benzotriazole (B28993) amides demonstrated a substantial increase in yield and a drastic reduction in reaction time when using microwave irradiation compared to conventional refluxing. Current time information in Bangalore, IN.

The following table compares the synthesis of a series of benzotriazole amides using conventional heating versus microwave irradiation, illustrating the typical benefits of MAOS.

| Compound | Conventional Yield (%) | Conventional Time (h) | Microwave Yield (%) | Microwave Time (min) | Reference |

| 4a (N-(o-tolyl)-1H-benzo[d] rochester.eduresearchgate.nettriazole-5-carboxamide) | 72 | 4 | 83 | 4.5 | Current time information in Bangalore, IN. |

| 4b (N-butyl-1H-benzo[d] rochester.eduresearchgate.nettriazole-5-carboxamide) | 65 | Not specified | 85 | Not specified | Current time information in Bangalore, IN. |

| 4c (N-benzyl-1H-benzo[d] rochester.eduresearchgate.nettriazole-5-carboxamide) | 70 | Not specified | 93 | Not specified | Current time information in Bangalore, IN. |

These findings suggest that a microwave-assisted approach could be highly effective for the scalable and efficient synthesis of this compound and its derivatives. The use of microwave reactors allows for precise control over temperature and pressure, leading to more reproducible results, which is a critical factor for industrial applications. nih.gov

Flow Chemistry Applications in Benzamide Derivatization

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering advantages such as enhanced reaction control, improved safety, and scalability. While specific research on the flow synthesis of this compound is not extensively documented, the principles and methodologies applied to related benzamide derivatives demonstrate the potential of this approach.

Flow chemistry is particularly well-suited for multistep syntheses, allowing for the integration of reaction, separation, and purification steps into a continuous process. researchgate.netdurham.ac.uk For instance, the synthesis of di- and tripeptides has been successfully achieved using a flow process that utilizes packed columns with supported reagents, scavengers, and catalysts. durham.ac.uk This method allows for the isolation of pure products by simple solvent removal, bypassing traditional, time-consuming purification techniques. durham.ac.uk Such a modular setup could be adapted for the derivatization of this compound, for example, by functionalizing the amino group.

Electrochemical methods integrated into flow systems also present a promising avenue. The electroselenocyclization of N-allyl benzamides to form selenofunctionalized oxazolines has been demonstrated in a continuous flow setup. nih.govnih.govacs.orgcardiff.ac.ukfigshare.com This technique operates under mild conditions with short reaction times, avoids hazardous oxidants, and has been shown to be scalable. nih.govnih.govacs.orgcardiff.ac.ukfigshare.com The general applicability of this method to a broad substrate scope suggests its potential for the derivatization of this compound, particularly for creating heterocyclic structures fused to the benzamide core.

Table 1: Comparison of Batch vs. Flow Chemistry for Benzamide Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Time | Typically hours to days | Minutes to hours durham.ac.uknih.gov |

| Scalability | Often challenging | Readily scalable researchgate.netnih.gov |

| Safety | Handling of hazardous reagents can be risky | Improved safety due to small reaction volumes and better control researchgate.net |

| Process Control | Difficult to maintain precise control | Precise control over temperature, pressure, and mixing researchgate.net |

| Reproducibility | Can be variable | High reproducibility researchgate.net |

Green Chemistry Principles in the Synthesis of N-Ethylbenzamides

The application of green chemistry principles to the synthesis of N-ethylbenzamides, including this compound, aims to reduce the environmental impact of chemical processes. This involves the use of environmentally benign reagents and solvents, atom economy, and energy efficiency.

One key aspect of green chemistry is the use of safer solvents, with water being an ideal choice. Research has shown the feasibility of conducting amination reactions of polyhalogenated pyridines in water, which serves as an optimal reaction medium. acs.org Similarly, an iron(III) sulfate-catalyzed rearrangement of 2-alkyl-3-aryloxaziridines to N-alkylbenzamides has been successfully performed in water with a surfactant, providing a green and mild synthetic route. rsc.org These examples highlight the potential for developing aqueous synthetic routes for this compound.

The choice of brominating agent is also crucial for a green synthesis. Traditional methods often employ molecular bromine, which is highly toxic and corrosive. rsc.org Greener alternatives include the H2O2–HBr system, which has been shown to be more reactive than N-bromosuccinimide (NBS) for certain brominations and uses a less hazardous oxidant that produces water as a byproduct. researchgate.net The use of N-haloimides as bifunctional reagents that can activate and halogenate alcohols without the need for catalysts or oxidants also represents a sustainable approach. rsc.org The oxidative bromination of 8-aminoquinoline (B160924) amides using hydrogen bromide (HBr) as the brominating reagent and dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant offers another efficient and convenient method. rsc.org

Table 2: Green Brominating Agents for Aromatic Compounds

| Brominating Agent | Oxidant | Advantages |

| H₂O₂-HBr | H₂O₂ | Environmentally benign (water as byproduct), high reactivity researchgate.net |

| N-Bromosuccinimide (NBS) | - | Solid, easier to handle than Br₂ |

| HBr/DMSO | DMSO | Mild oxidant, convenient rsc.org |

| N-Haloimides | None | Catalyst and oxidant-free rsc.org |

Stereoselective Synthesis of Chiral this compound Derivatives (if applicable)

The stereoselective synthesis of chiral derivatives of this compound would be of significant interest for creating compounds with specific three-dimensional structures, which is often crucial for biological activity. While direct methods for the stereoselective synthesis of this specific compound's derivatives are not widely reported, methodologies applied to similar structures provide a foundation for potential synthetic routes.

The synthesis of chiral β-amino acids and their derivatives is an area of intense research. For instance, the conjugate addition of lithium amides to chiral α,β-unsaturated esters derived from monoterpenes has been shown to be a highly stereoselective method. beilstein-journals.org This approach, where the chirality is directed by a chiral starting material, could potentially be adapted for the synthesis of chiral precursors to this compound.

Another strategy involves the use of chiral auxiliaries. For example, a 2,3-dihydro-2-tert-butyl-3-N-benzylquinazolin-4-one has been synthesized and resolved, showing potential as a chiral auxiliary for the synthesis of β-amino cyclohexanecarboxylic acid. scirp.org Such auxiliaries could be employed to introduce chirality into the molecule, which can then be further elaborated to the desired this compound derivative.

Enzyme-catalyzed reactions offer a powerful tool for stereoselective synthesis. Multi-enzyme cascades have been successfully used for the synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives with high enantiopurity. rsc.org The application of enzymes like imine reductases could be explored for the stereoselective reduction of a suitable prochiral imine precursor to a chiral amine derivative of this compound.

Table 3: Potential Strategies for Stereoselective Synthesis

| Strategy | Description | Potential Application |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Synthesis of chiral precursors from natural products like monoterpenes. beilstein-journals.org |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselective transformations. | Use of a recoverable chiral auxiliary to introduce a stereocenter. scirp.org |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Enantioselective reduction of a prochiral precursor using a chiral catalyst. |

| Biocatalysis | Employment of enzymes to catalyze stereoselective reactions. | Enzyme-mediated synthesis of chiral amines or other functional groups. rsc.org |

Advanced Spectroscopic and Structural Elucidation of 3 Amino 5 Bromo N Ethylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

A definitive structural assignment would typically involve a suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional techniques.

Expected ¹H and ¹³C NMR Spectral Data (Illustrative)

Based on the structure of 3-Amino-5-bromo-N-ethylbenzamide, the following table illustrates the type of data that would be obtained from ¹H and ¹³C NMR spectroscopy. The chemical shifts are hypothetical and are presented for illustrative purposes to demonstrate the principles of NMR-based structural assignment.

| Atom Numbering | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |

| 1 | - | ~135 |

| 2 | ~7.0 (d) | ~115 |

| 3 | - | ~150 |

| 4 | ~7.2 (dd) | ~120 |

| 5 | - | ~118 |

| 6 | ~6.8 (d) | ~116 |

| 7 (C=O) | - | ~168 |

| 8 (NH-ethyl) | ~8.3 (t) | - |

| 9 (CH₂-ethyl) | ~3.4 (q) | ~35 |

| 10 (CH₃-ethyl) | ~1.2 (t) | ~15 |

| NH₂ | ~5.5 (s, broad) | - |

Note: This table is for illustrative purposes only. Actual chemical shifts may vary.

To unequivocally assign the proton and carbon signals and confirm the connectivity within the molecule, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the ethyl group protons (CH₂ and CH₃) and between the aromatic protons on the benzene (B151609) ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals for each protonated carbon, such as the CH₂, CH₃, and the aromatic CH groups. ntu.edu.sg

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the amide NH proton to the carbonyl carbon (C7) and the aromatic carbon C1, and from the ethyl protons to the carbonyl carbon, thus confirming the N-ethylbenzamide core structure. Correlations from the aromatic protons to neighboring carbons would solidify the substitution pattern on the benzene ring. google.com

While no specific studies on the solid-state NMR of this compound have been reported, this technique is highly valuable for studying the solid form of a compound. rsc.orgchemrxiv.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR provides information about the molecule's local environment in the crystal lattice. preprints.org

Should this compound exhibit polymorphism (the ability to exist in multiple crystal forms), solid-state NMR would be a powerful tool to distinguish between different polymorphs. Each polymorphic form would likely have a unique set of crystallographic and, consequently, NMR parameters, leading to distinct spectra. This technique is particularly sensitive to differences in molecular conformation and intermolecular packing, which are the defining features of polymorphs. chemrxiv.org The study of related benzamides has shown that solid-state NMR can effectively probe hydrogen-bonding networks and differentiate between crystal structures. rsc.orgnih.gov

Single-Crystal X-ray Diffraction Analysis of this compound and its Cocrystals

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound or its cocrystals has not been found in the Cambridge Crystallographic Data Centre (CCDC) or in the surveyed literature, the principles of such an analysis can be described based on studies of similar halogenated benzamides. researchgate.netmdpi.comnih.gov

A single-crystal X-ray diffraction experiment would provide precise measurements of the unit cell dimensions (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic). The systematic absences in the diffraction pattern would allow for the determination of the space group, which describes the symmetry elements present in the crystal.

Illustrative Table of Crystallographic Parameters for a Benzamide (B126) Derivative

The following table shows representative crystallographic data for a related halogenated benzamide to illustrate the type of information obtained from a single-crystal X-ray diffraction study. mdpi.com

| Parameter | Illustrative Value |

| Chemical Formula | C₁₃H₈F₃NO |

| Formula Weight | 267.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 9.876(3) |

| c (Å) | 12.345(5) |

| α (°) | 90 |

| β (°) | 109.87(3) |

| γ (°) | 90 |

| Volume (ų) | 1160.9(7) |

| Z (molecules/unit cell) | 4 |

Note: This data is for an illustrative compound and not for this compound.

The primary output of a successful crystal structure determination is the precise location of each atom in the molecule, which defines its conformation (i.e., the spatial arrangement of atoms). This would reveal the planarity of the benzamide group and the torsion angles between the aromatic ring and the amide plane.

Furthermore, the analysis would elucidate the intermolecular interactions that dictate the crystal packing. For this compound, hydrogen bonding is expected to be a dominant feature. The amino group (-NH₂) and the amide N-H group are hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen of the amino group are potential acceptors. This would likely lead to the formation of robust hydrogen-bonding networks, such as chains or sheets of molecules. jst.go.jp

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound, electrospray ionization (ESI) is a common soft ionization technique used, which typically yields the protonated molecule [M+H]⁺.

The elemental composition is confirmed by comparing the experimentally measured exact mass to the theoretically calculated mass. The molecular formula of this compound is C₉H₁₁BrN₂O. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a distinctive doublet for the molecular ion peak, separated by approximately 2 Da, which serves as a clear indicator for the presence of a single bromine atom in the structure.

Table 1: HRMS Data for the Elemental Composition of the [M+H]⁺ Ion of this compound

| Parameter | Value for ⁷⁹Br Isotope | Value for ⁸¹Br Isotope |

| Molecular Formula | C₉H₁₂BrN₂O⁺ | C₉H₁₂BrN₂O⁺ |

| Calculated m/z | 243.01820 | 245.01615 |

| Observed m/z (Hypothetical) | 243.01815 | 245.01609 |

| Mass Difference (ppm) | -0.21 | -0.25 |

Note: The observed m/z and mass difference values are hypothetical examples illustrating typical experimental accuracy.

Beyond confirming the elemental composition, tandem mass spectrometry (HRMS/MS) experiments are used to investigate the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, the connectivity of the molecule can be pieced together, providing structural validation.

Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:

Loss of the ethyl group: Cleavage of the N-ethyl bond, resulting in the loss of ethene (C₂H₄, 28.0313 Da).

Cleavage of the amide bond: Scission of the bond between the carbonyl carbon and the ethylamino group can occur, leading to characteristic fragments.

Loss of the amino group: Fragmentation involving the primary amine on the aromatic ring.

Decarbonylation: Loss of a carbonyl group (CO, 27.9949 Da) from fragment ions.

These fragmentation patterns provide a structural fingerprint that confirms the identity of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. youtube.com These methods are complementary and provide detailed information about the functional groups present, bonding arrangements, and subtle conformational features. researchgate.net The analysis of the vibrational spectra of this compound allows for the unambiguous identification of its key structural motifs.

FT-IR Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. It is particularly sensitive to polar functional groups.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR. researchgate.net

The key vibrational modes for this compound are summarized below. The presence of characteristic peaks in the expected regions confirms the structure.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Notes |

| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands) | 3400 - 3250 | Broad in IR, confirms the primary amine. |

| Secondary Amide (-CONH-) | N-H Stretch | 3350 - 3180 | 3350 - 3180 | Often a single, sharp to broad peak. |

| Ethyl Group (-CH₂CH₃) | C-H Asymmetric & Symmetric Stretch | 2975 - 2850 | 2975 - 2850 | Sharp peaks confirming the aliphatic side chain. |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | 3100 - 3000 | Weaker intensity than aliphatic C-H stretches. |

| Amide I (C=O) | C=O Stretch | 1680 - 1630 | 1680 - 1630 | Very strong and sharp peak in IR, a key diagnostic band. |

| Amide II | N-H Bend & C-N Stretch | 1570 - 1515 | 1570 - 1515 | Strong in IR, weaker in Raman. |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | 1600 - 1450 | Multiple bands, characteristic of the benzene ring. |

| Amide III / C-N Stretch | C-N Stretch & N-H Bend | 1300 - 1200 | 1300 - 1200 | Confirms the amide and amine linkages. |

| Aryl Halide (C-Br) | C-Br Stretch | 680 - 515 | 680 - 515 | Found in the fingerprint region. youtube.com |

The FT-IR spectrum would be dominated by a very strong absorption from the amide C=O stretch (Amide I band) and prominent N-H stretching bands from both the primary amine and the secondary amide. The Raman spectrum would clearly show the aromatic C=C ring stretching modes and the aliphatic C-H stretches. Together, these spectra provide a comprehensive and confirmatory analysis of the functional groups present in this compound.

Computational Chemistry and Theoretical Investigations of 3 Amino 5 Bromo N Ethylbenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular properties. DFT and ab initio methods are at the forefront of these techniques, used to model the electronic structure and predict various chemical phenomena. For benzamide (B126) derivatives, these methods elucidate how different substituents on the aromatic ring influence the molecule's electronic distribution and reactivity.

The electronic structure of a molecule is defined by the arrangement of its electrons in various orbitals. Key to understanding a molecule's reactivity and kinetic stability are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy level is an indicator of the molecule's ability to donate electrons, while the LUMO energy level reflects its ability to accept electrons. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a larger gap suggests higher stability and lower chemical reactivity.

While specific DFT calculations for 3-Amino-5-bromo-N-ethylbenzamide are not widely published, data from structurally related compounds, such as aminobenzamide derivatives, provide valuable insights. For instance, a study on a complex of procainamide (B1213733) (the 4-amino isomer) calculated a HOMO-LUMO energy gap of approximately 3.182 to 3.231 eV, indicating a stable molecular structure. The distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. In many benzamide derivatives, the HOMO is often localized on the electron-rich aromatic ring and the amino group, while the LUMO is distributed over the carbonyl group and the benzene (B151609) ring. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is another computational tool used to study charge distribution and intramolecular interactions, such as hyperconjugation. researchgate.net This analysis provides a detailed picture of the delocalization of electron density between occupied and unoccupied orbitals, further explaining the molecule's stability. researchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated for a Related Procainamide Complex

Note: The following values are for a complex containing the 4-amino isomer of the target compound and serve to illustrate the type of data generated from DFT calculations. researchgate.net Values are in electron volts (eV).

| Descriptor | Definition | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -3.148 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.034 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.182 |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | -1.557 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.591 |

Molecular Electrostatic Potential (MEP) mapping is a crucial visualization technique that illustrates the charge distribution on a molecule's surface. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de

In an MEP map, different colors represent different electrostatic potential values. wolfram.com Typically, red regions indicate a negative potential, signifying electron-rich areas that are attractive to electrophiles (positive charges). wolfram.comresearchgate.net Conversely, blue regions denote a positive potential, corresponding to electron-poor areas that are prone to attack by nucleophiles (negative charges). wolfram.comresearchgate.net Green areas represent neutral or near-zero potential. researchgate.net

For a molecule like this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen and the amino group, highlighting these as primary sites for hydrogen bonding and electrophilic attack. The hydrogen atoms of the amino and amide groups would exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. researchgate.net The bromine atom would also influence the electrostatic potential distribution on the aromatic ring. Such maps are powerful tools for understanding intermolecular interactions and predicting the molecule's binding behavior with biological targets. researchgate.net

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. mdpi.com Understanding the conformational landscape and the relative energies of different conformers is essential, as the molecule's biological activity is often dependent on its ability to adopt a specific low-energy conformation to fit into a receptor's binding site.

Theoretical methods like DFT can be used to perform a systematic search of the conformational space of this compound. This involves rotating the flexible bonds, such as the C-N bond of the ethylamide group and the C-C bond connecting the carbonyl group to the benzene ring. For each conformation, the potential energy is calculated to identify the most stable, low-energy structures (global and local minima) and the energy barriers for interconversion. mdpi.com

Molecular Dynamics (MD) Simulations of this compound Systems

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov

MD simulations can be used to explore the stability and conformational flexibility of this compound in different environments, such as in a vacuum, in water, or within a lipid bilayer mimicking a cell membrane. By simulating the system for nanoseconds or longer, researchers can observe how the molecule interacts with its surroundings and which conformations are most prevalent. nih.govub.edu

A primary application of MD simulations in medicinal chemistry is to study the dynamic interactions between a ligand (like this compound) and its biological target, typically a protein or enzyme. researchgate.net This process often begins with molecular docking, a computational technique that predicts the preferred binding orientation of the ligand in the protein's active site. researchgate.net

Following docking, an MD simulation of the ligand-protein complex is performed to assess the stability of the predicted binding pose and to gain a deeper, mechanistic understanding of the interaction. nih.gov The simulation can reveal:

Stability of Binding: Whether the ligand remains stably bound in the active site or dissociates over time. nih.gov

Key Intermolecular Interactions: The specific hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that stabilize the complex, and how these interactions evolve. nih.gov

Conformational Changes: How the ligand and the protein adapt their conformations to achieve an optimal fit (a concept known as "induced fit").

Binding Free Energy: Advanced methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to the MD trajectory to estimate the binding free energy, providing a quantitative measure of binding affinity. nih.gov

For a potential inhibitor, these simulations can elucidate the mechanism of action by showing precisely how the compound interferes with the protein's function at a dynamic, atomic level. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Mechanistic Focus)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzamide derivatives, QSAR models have been successfully developed to predict their activity as antimicrobial, anti-HIV, and antiallergic agents. nih.govingentaconnect.comleidenuniv.nl While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of analogous compounds.

A QSAR model for a series of compounds including this compound would typically involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties:

Topological Descriptors: These describe the connectivity of atoms in the molecule. For instance, molecular connectivity indices (e.g., ²χv and ²χ) and Kier's shape index (kappa-alpha1) have been used to model the antimicrobial activity of substituted benzamides. nih.gov

Electronic Descriptors: These relate to the electron distribution in the molecule. Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are often correlated with a compound's reactivity and biological interactions.

Steric Descriptors: These account for the three-dimensional shape and size of the molecule. Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has shown that steric effects are more significant than electrostatic effects for the antiallergic activities of substituted benzamides. leidenuniv.nl

The generated QSAR models, often validated through cross-validation techniques, can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

Pharmacophore modeling is another crucial computational technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For benzamide derivatives, pharmacophore models have been developed for various targets. For example, a five-featured pharmacophore model for benzamide analogues acting as FtsZ inhibitors (an antibacterial target) included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov

For this compound, a hypothetical pharmacophore model could be constructed based on its structural features and potential interactions with a biological target. The key pharmacophoric features would likely include:

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group.

Hydrogen Bond Donor: The amino group (-NH2) and the amide N-H.

Aromatic Ring: The substituted benzene ring.

Hydrophobic Feature: The ethyl group.

| Descriptor Type | Example Descriptors | Relevance to Benzamide Activity | Reference |

| Topological | Molecular Connectivity Indices (²χv, ²χ), Kier's Shape Index (κa1) | Modeling antimicrobial activity. | nih.gov |

| Electronic | HOMO Energy, LUMO Energy | Correlated with reactivity and biological interactions. | ingentaconnect.com |

| Steric | Comparative Molecular Field Analysis (CoMFA) | Steric effects are crucial for antiallergic activity. | leidenuniv.nl |

| Pharmacophoric Feature | Potential Origin in this compound | Example from Literature (Benzamide Analogues) | Reference |

| Hydrogen Bond Acceptor | Carbonyl oxygen | Present in FtsZ inhibitors. | nih.gov |

| Hydrogen Bond Donor | Amino group (-NH2), Amide N-H | Present in FtsZ inhibitors. | nih.gov |

| Aromatic Ring | Substituted benzene ring | Present in FtsZ inhibitors. | nih.gov |

| Hydrophobic Feature | Ethyl group, Bromine atom | Present in FtsZ inhibitors. | nih.gov |

Reaction Mechanism Elucidation via Computational Pathways

The synthesis of this compound likely involves the formation of an amide bond between a derivative of 3-amino-5-bromobenzoic acid and ethylamine (B1201723). A computational study of this reaction would typically involve the following steps:

Geometry Optimization: The 3D structures of the reactants (e.g., 3-amino-5-bromobenzoyl chloride and ethylamine), intermediates, transition states, and the final product are optimized to find their lowest energy conformations.

Transition State Search: A key step is to locate the transition state(s) for the reaction. This is a high-energy structure that connects the reactants and products. Frequency calculations are performed to confirm the nature of the stationary points (reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency).

Energy Profile Calculation: The relative energies of all species along the reaction coordinate are calculated to construct a potential energy surface. This surface shows the energy changes as the reaction progresses and allows for the determination of the activation energy, which is related to the reaction rate.

For example, a DFT study on the formation of N-(carbomylcarbamothioyl)benzamide revealed a two-step mechanism with two transition states, with the first step being rate-determining. researchgate.netnih.gov Similarly, a computational study on the ruthenium-catalyzed annulation of substituted benzamides proposed a plausible reaction mechanism involving C-H bond activation. acs.org

A theoretical investigation into the synthesis of this compound could explore different synthetic routes, such as the reaction of 3-amino-5-bromobenzoic acid with a coupling agent followed by the addition of ethylamine, or the reaction of 3-amino-5-bromobenzoyl chloride with ethylamine. The computational results would help in understanding the feasibility of these routes and identifying potential side reactions.

| Computational Step | Description | Information Gained |

| Geometry Optimization | Finding the lowest energy 3D structure of molecules. | Stable conformations of reactants, intermediates, and products. |

| Transition State Search | Locating the highest energy point along the reaction path. | Structure of the activated complex, understanding the bond-breaking and bond-forming processes. |

| Energy Profile Calculation | Determining the relative energies of all species in the reaction. | Activation energy, reaction feasibility, and rate-determining step. |

Chemical Reactivity and Derivatization Strategies for 3 Amino 5 Bromo N Ethylbenzamide

Amidation and Related Coupling Reactions for Extended Benzamide (B126) Structures

The primary amino group on the benzamide ring can readily undergo acylation with acid chlorides or activated carboxylic acids to form a new, more complex amide linkage. This reaction is fundamental in creating extended benzamide structures, which are scaffolds present in numerous biologically active molecules. For instance, coupling with another substituted benzoic acid derivative would yield a more elaborate benzamide structure. The reaction of the amino group with 5-bromopentanoyl chloride, for example, would result in the formation of 3-(5-bromopentanoylamino)-N-ethylbenzamide. nih.gov

These amidation reactions are typically facilitated by standard peptide coupling reagents. Common methods include the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often with an additive such as 4-(N,N-dimethylamino)pyridine (DMAP) to increase the reaction rate. Another effective coupling agent is 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). rsc.org These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of 3-Amino-5-bromo-N-ethylbenzamide.

Table 1: Common Coupling Reagents for Amidation

| Coupling Reagent | Description | Byproduct |

| Dicyclohexylcarbodiimide (DCC) | Activates carboxylic acids to form an O-acylisourea intermediate. | Dicyclohexylurea (DCU), largely insoluble in most organic solvents, facilitating removal by filtration. |

| HATU | Forms an activated ester, which is highly reactive towards amines. | Readily soluble byproducts, often requiring chromatographic purification. rsc.org |

| Mukaiyama Reagent | An N-alkyl-2-halopyridinium salt that acts as an efficient activating agent. | N-alkylpyridone, which can sometimes complicate product purification. rsc.org |

The synthesis of various benzamide derivatives often involves the initial formation of an amide bond. For example, pyrrolyl benzamide derivatives can be prepared by reacting a pyrrole-containing carboxylic acid with the amino group of an aminobenzoic acid derivative. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The bromine atom on the aromatic ring of this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, allowing for significant molecular diversification. nih.govsnnu.edu.cn

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comuwindsor.ca This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the bromine position. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. nih.govmdpi.com This is a key method for synthesizing N-aryl compounds. The choice of ligand on the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. snnu.edu.cnresearchgate.net

A powerful strategy in complex molecule synthesis is the sequential, one-pot application of these reactions. For instance, a Suzuki coupling could be performed at the bromine position, followed by a Buchwald-Hartwig amination involving the amino group already present on the ring, without the need for additional catalyst. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Key Reagents |

| Suzuki-Miyaura | Aryl/vinyl halide (or triflate) + Organoboron reagent | C-C | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃) mdpi.comnih.gov |

| Buchwald-Hartwig | Aryl/vinyl halide (or triflate) + Amine | C-N | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Strong Base (e.g., NaOtBu) nih.govmdpi.com |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The existing substituents on the benzene ring of this compound direct the position of further substitution reactions. The amino group is a strongly activating, ortho-, para-directing group, while the N-ethylbenzamide group is a deactivating, meta-directing group. The bromine atom is also a deactivating, ortho-, para-directing group.

Electrophilic Aromatic Substitution (EAS): Given the directing effects of the substituents, electrophilic substitution (e.g., nitration, halogenation, sulfonation) would be expected to occur at the positions ortho or para to the strongly activating amino group (positions 2, 4, and 6). For instance, sulfonation with fuming sulfuric acid would likely introduce a sulfonic acid group at one of these positions.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require an electron-poor aromatic ring and a good leaving group. masterorganicchemistry.comresearchgate.net While the bromine is a leaving group, the ring is rendered electron-rich by the amino group, making classical SNAr reactions challenging. However, SNAr can be facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.comnih.gov In some specialized cases, such as in the synthesis of certain heterocyclic systems, intramolecular SNAr reactions can occur.

Reactions Involving the Amino and Amide Functional Groups

Both the primary amino group and the secondary amide group can undergo a variety of chemical transformations.

Reactions of the Amino Group:

Alkylation: The amino group can be alkylated using alkyl halides.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) can convert the primary amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a wide range of nucleophiles (e.g., -OH, -CN, -X in Sandmeyer reactions).

Sulfonamide Formation: The amino group can react with sulfonyl chlorides, such as 2-chloroethylsulfonyl chloride, to form a sulfonamide linkage.

Reactions of the Amide Group:

Hydrolysis: The amide bond can be cleaved under harsh acidic or basic conditions upon heating to yield 3-amino-5-bromobenzoic acid and ethylamine (B1201723). libretexts.org This reaction is often catalyzed by proteases in biological systems. libretexts.orglibretexts.org

Reduction: Lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group to a methylene (B1212753) group (C=O → CH₂), converting the N-ethylbenzamide moiety into an N-ethylbenzylamine derivative. libretexts.org

Cyclization Reactions and Heterocycle Formation Utilizing this compound as a Precursor

The strategic placement of functional groups in this compound and its derivatives makes it an excellent precursor for the synthesis of various heterocyclic compounds. researchgate.net

For example, a derivative where the amino group has been acylated with a suitable bifunctional reagent can undergo intramolecular cyclization. If this compound is reacted with 2-aminobenzoic acid (via amidation), the resulting product could potentially be cyclized to form a quinazolinone derivative. The synthesis of quinazolinones, a class of N-fused heterocycles with significant biological activity, often involves the cyclization of appropriately substituted aminobenzamides. nih.gov Similarly, reaction with a β-ketoester followed by intramolecular condensation could lead to the formation of quinoline (B57606) or quinolone ring systems. The synthesis of various heterocyclic structures, including benzimidazoles, can be achieved through the intramolecular cyclization of suitable precursors derived from this starting material. researchgate.net

Mechanistic Biological Investigations of 3 Amino 5 Bromo N Ethylbenzamide and Its Analogues in Vitro & in Silico Focus

Exploration of Molecular Targets and Biochemical Pathways Modulated by Benzamide (B126) Derivatives

Benzamide derivatives represent a versatile class of compounds with a wide array of biological activities, primarily achieved through the modulation of various molecular targets and biochemical pathways. ontosight.ai Their therapeutic potential stems from their ability to interact with enzymes, receptors, and other critical cellular components. ontosight.ai

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., PARP inhibition, HDAC inhibition, ROCK1 inhibition)

Benzamide and its analogues have been extensively studied as inhibitors of several key enzymes implicated in disease pathogenesis.

Poly (ADP-ribose) polymerase (PARP) Inhibition: PARP is a family of enzymes crucial for DNA repair. frontiersin.orgbohrium.com Inhibition of PARP, particularly PARP-1, is a promising strategy in cancer therapy. bohrium.com Benzamide derivatives, including 3-aminobenzamide, are known inhibitors of PARP. frontiersin.orgnih.gov The mechanism often involves competitive inhibition, where the benzamide moiety mimics the nicotinamide (B372718) portion of the NAD+ substrate, binding to the enzyme's active site and preventing the synthesis of poly (ADP-ribose) chains. This disruption of DNA repair can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies. nih.gov For instance, the combination of PARP inhibitors with bromo- and extraterminal (BET) domain inhibitors has been shown to synergistically enhance DNA damage and induce apoptosis in neuroblastoma cells. nih.gov Some novel urea-based benzamide derivatives have also shown potent PARP-1 inhibitory activity. semanticscholar.org

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in gene expression by removing acetyl groups from histones. ekb.eg Their inhibition can lead to the re-expression of tumor suppressor genes, making them attractive targets for cancer therapy. acs.org Certain benzamide derivatives, particularly those with an N-(2-aminophenyl)-benzamide core, have been identified as potent HDAC inhibitors. acs.org These inhibitors typically feature a zinc-binding group that interacts with the zinc ion in the HDAC active site, a linker region, and a cap group that interacts with the surface of the enzyme. turkjps.org For example, N-(2-aminophenyl)-benzamide 15k has demonstrated potent and selective inhibition of HDAC3. acs.org The ortho-aminoanilide group in some benzamide derivatives contributes to their selectivity for class I HDACs (HDAC1, 2, and 3). mdpi.com

Rho-associated protein kinase (ROCK) Inhibition: ROCKs (ROCK1 and ROCK2) are serine/threonine kinases that regulate the actin cytoskeleton and are involved in processes like cell contraction, motility, and proliferation. osti.govresearchgate.net Dysregulation of ROCK signaling is implicated in various diseases, including cardiovascular disorders. researchgate.net Several N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have been investigated as ROCK1 inhibitors. researchgate.net Molecular modeling studies have revealed key interactions and binding affinities between these inhibitors and the ROCK1 enzyme. researchgate.net For instance, compound 10h emerged as a potent ROCK1 inhibitor, while 10q showed strong inhibitory effects on ROCK2. researchgate.net The design of these inhibitors often involves a hinge-binding motif, such as a pyridine (B92270) or pyrimidine (B1678525) ring, that interacts with the kinase hinge region. osti.govresearchgate.net

Interactive Table: Enzyme Inhibition by Benzamide Derivatives

| Derivative Class | Target Enzyme | Mechanism of Action | Key Structural Features | Example Compound | IC50 Values |

|---|---|---|---|---|---|

| Aminobenzamides | PARP-1 | Competitive inhibition, mimics NAD+ | Benzamide core | 3-Aminobenzamide | Varies |

| N-(2-aminophenyl)-benzamides | HDAC3 | Zinc chelation in active site | N-(2-aminophenyl)-benzamide core, zinc-binding group | 15k | 6 nM (HDAC3) |

| N-ethyl-4-(pyridin-4-yl)benzamides | ROCK1/ROCK2 | Interaction with kinase hinge region | Pyridine/pyrimidine hinge binder | 10h | pIC50 = 6.54 (ROCK1) |

Receptor Binding Assays and Ligand-Receptor Interaction Mechanisms

Benzamide derivatives have demonstrated significant activity as ligands for various receptors, modulating their function through specific binding interactions.

Dopamine (B1211576) D2-like Receptors: Halogenated benzamide derivatives have been evaluated as potential radioligands for imaging D2-like dopamine receptors. uni-mainz.de Receptor binding assays using [3H]spiperone have been employed to determine the affinities of these compounds for the D2 receptor family. uni-mainz.de The interactions often involve the benzamide moiety binding to a specific pocket within the receptor.

Sigma-1 Receptors: A number of benzamide derivatives have been synthesized and evaluated as ligands for the sigma-1 receptor, a chaperone protein involved in various central nervous system (CNS) pathologies. bohrium.comnih.gov In vitro competition binding assays are used to determine the affinity (Ki values) of these compounds for both sigma-1 and sigma-2 receptors. nih.gov Docking studies suggest that these ligands interact with the sigma-1 receptor binding site through common interactions observed for other sigma-1 receptor ligands. bohrium.com

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5): Aryl benzamide derivatives have been identified as negative allosteric modulators (NAMs) of mGluR5. nih.gov Molecular docking and dynamics simulations have been used to elucidate the binding modes of these NAMs. nih.gov These studies reveal that the aryl benzamide molecules bind to a site distinct from the glutamate binding site, inducing a conformational change in the receptor that reduces its activity. nih.govacs.org The binding is stabilized by hydrogen bonds, π–π stacking interactions, and hydrophobic contacts with specific amino acid residues within the allosteric pocket. nih.gov

Histamine (B1213489) H3 Receptors: A series of 4-(1-substituted piperidin-4-yloxy) benzamides have shown potent binding affinity for the histamine H3 receptor in in vitro binding assays. nih.gov These compounds act as antagonists, blocking the activity of the receptor. nih.gov

Interactive Table: Receptor Binding of Benzamide Derivatives

| Derivative Class | Target Receptor | Binding Mode | Key Interactions | Example Compound | Affinity (Ki/IC50) |

|---|---|---|---|---|---|

| Halogenated Benzamides | Dopamine D2-like | Radioligand binding | Specific pocket interaction | NAE (27) | Ki = 0.68 nM (D2) |

| Benzamide-derived compounds | Sigma-1 | Competitive binding | Hydrophobic and polar interactions | 7i | Ki = 1.2-3.6 nM |

| Aryl Benzamides | mGluR5 | Negative Allosteric Modulation | H-bonds, π–π stacking, hydrophobic contacts | Compound 74 | Varies |

| 4-(1-substituted piperidin-4-yloxy) benzamides | Histamine H3 | Antagonist binding | Not specified | Not specified | Potent binding |

Modulation of Cellular Pathways (e.g., Autophagy induction, NAD+ salvage synthesis disruption)

Beyond direct enzyme or receptor interactions, benzamide derivatives can influence broader cellular pathways.

Autophagy Induction: Some benzamide derivatives have been shown to induce autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles depending on the context. nih.govnih.gov For example, a tetrahydroindazolone-substituted benzamide, W-H4, was found to induce autophagy in acute myeloid leukemia (AML) cells, as indicated by the accumulation of LC3-II. nih.gov In some cases, modulating autophagy can sensitize cancer cells to other treatments. nih.gov For instance, while the induction of autophagy by imatinib (B729) (a benzamide derivative) can be a cytotoxic mechanism in malignant peripheral nerve sheath tumor cells, blocking the later stages of autophagy can enhance its anti-cancer effects. nih.gov

NAD+ Salvage Synthesis Disruption: The NAD+ salvage pathway is a critical metabolic route for regenerating NAD+, a coenzyme essential for numerous cellular processes. nih.gov Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway. semanticscholar.org Certain o-aminobenzamide derivatives have been designed as potent agents against gastric carcinoma by disrupting NAD+ salvage synthesis. bohrium.com By inhibiting NAMPT, these compounds deplete cellular NAD+ levels, leading to metabolic stress and cell death, particularly in cancer cells that are highly dependent on this pathway. nih.govsemanticscholar.org Benzamide itself can increase NAD levels by inhibiting poly(ADP-ribose) synthetase, which consumes NAD+. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Effects (In Vitro Biochemical Activities)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective molecules.

For HDAC inhibitors , SAR studies have revealed the importance of the N-(2-aminophenyl)-benzamide scaffold. acs.org Modifications to the "cap" group, which interacts with the surface of the enzyme, can significantly impact potency and selectivity. For example, the introduction of a chiral oxazoline (B21484) capping group has led to potent and selective HDAC3 inhibitors. acs.org

In the context of sigma-1 receptor ligands , SAR studies have highlighted the importance of the nature and position of substituents on the benzamide scaffold, the length of the linker chain, and the hydrophobicity of the amine group. bohrium.comnih.gov For instance, compounds with chloro, cyano, or nitro groups at the 4-position of the benzamide ring showed excellent affinity for the sigma-1 receptor. nih.gov

For mGluR5 NAMs , SAR analysis of aryl benzamide derivatives has indicated that modifications on the pyridine ring can enhance efficacy. The "linear" and "arc" configurations of these molecules, stabilized by specific interactions within the allosteric binding site, are critical for their activity. nih.gov

Regarding agents that disrupt NAD+ salvage synthesis , SAR studies of o-aminobenzamide derivatives have led to the identification of compounds with improved cytotoxicity and anti-proliferative potency against gastric cancer cells. bohrium.com

Target Validation Methodologies using In Vitro Cell-Free Systems or Specific Cellular Assays

Validating the molecular target of a compound is a critical step in drug discovery. Several in vitro methods are employed for this purpose.

Cell-Free Enzyme Assays: These assays directly measure the effect of a compound on the activity of a purified enzyme. For example, the inhibitory activity of benzamide derivatives against PARP, HDAC, and ROCK can be quantified using cell-free enzymatic assays. nih.govacs.orgosti.gov These assays typically involve incubating the enzyme with its substrate in the presence of varying concentrations of the inhibitor and measuring the rate of product formation.

Receptor Binding Assays: As described in section 6.1.2, these assays are used to determine the affinity and selectivity of a compound for a specific receptor. uni-mainz.de They often utilize radiolabeled ligands that compete with the test compound for binding to the receptor.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein, one can determine if a compound is binding to its intended target.

Genetic Approaches: Techniques like siRNA or CRISPR-Cas9 can be used to knockdown or knockout the expression of the putative target protein in cells. If the cellular effect of the compound is diminished or abolished in the absence of the target protein, it provides strong evidence for on-target activity. For example, siRNA against beclin-1 was used to confirm its role in imatinib-induced autophagy. nih.gov

Molecular Docking and Dynamics Simulations: These in silico methods, as mentioned previously, can predict and visualize the binding of a ligand to its target protein, providing insights into the specific interactions that govern binding and activity. nih.govscialert.net These computational predictions can then be validated experimentally.

Advanced Applications of 3 Amino 5 Bromo N Ethylbenzamide in Non Biological Systems

Utilization as a Versatile Synthetic Building Block in Complex Organic Synthesis

The molecular architecture of 3-Amino-5-bromo-N-ethylbenzamide makes it a promising candidate as a versatile building block in the synthesis of more complex organic molecules, particularly heterocyclic compounds. The presence of three distinct functional groups—an amino group, a bromine atom, and an N-ethylamide moiety—on a benzene (B151609) ring allows for a variety of chemical transformations.

The amino group is a key functional handle that can participate in numerous reactions to build larger molecular scaffolds. For instance, it can be diazotized and subsequently replaced with a wide range of other functional groups. Furthermore, it can react with dicarbonyl compounds or their equivalents to form various heterocyclic systems. The bromine atom, on the other hand, is an excellent leaving group in nucleophilic aromatic substitution reactions and a key participant in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors.

The N-ethylamide group can influence the molecule's solubility and reactivity and can also be a site for further chemical modification, although it is generally less reactive than the amino group and the bromine atom. The interplay of these functional groups allows for sequential and regioselective reactions, making this compound a potentially valuable intermediate in multi-step syntheses.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Amino Group | Diazotization-Substitution | Halogenated, hydroxylated, or cyanated benzamides |

| Cyclization Reactions | Benzimidazoles, quinolines, and other heterocycles | |

| Bromine Atom | Suzuki Coupling | Biaryl compounds |

| Heck Coupling | Alkenylated benzamides | |

| Buchwald-Hartwig Amination | Di- and tri-substituted anilines | |

| N-Ethylamide | Hydrolysis | 3-Amino-5-bromobenzoic acid |

Role in Material Science Applications (e.g., Supramolecular Assemblies, Polymers, Organic Electronics)

While direct applications of this compound in material science have not been reported, its structure suggests potential in several areas. The ability of the amide and amino groups to form hydrogen bonds is a key feature for the construction of supramolecular assemblies. These non-covalent interactions can guide the self-assembly of molecules into well-ordered, one-, two-, or three-dimensional structures with emergent properties. Benzene-1,3,5-tricarboxamides, for example, are well-known for their ability to form extensive hydrogen-bonded networks, leading to the formation of gels, liquid crystals, and other ordered materials . The N-ethylamide and amino groups in this compound could similarly direct the formation of hydrogen-bonded chains or sheets.

In the field of polymer chemistry, this compound could serve as a functional monomer. The amino group can be used as a nucleophile in polymerization reactions, such as the formation of polyamides or polyimides. The bromine atom offers a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties.

For organic electronics, aromatic amines are a common structural motif in hole-transporting materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the benzamide (B126) core can be tuned by the introduction of different substituents. While there is no specific mention of this compound in this context, related benzamide structures are being explored for such applications.

Application in Catalysis and Ligand Design for Metal Complexes

The amino and amide functionalities in this compound make it a potential ligand for the coordination of metal ions. The nitrogen and oxygen atoms can act as donor atoms, forming stable complexes with a variety of transition metals. The electronic and steric properties of the ligand can be fine-tuned by the substituents on the aromatic ring.

Metal complexes containing aminophenol-based ligands have shown significant catalytic activity in a range of reactions, including oxidation and carbon-nitrogen bond formation researchgate.net. Similarly, complexes derived from Schiff bases of amino-bromo substituted aromatic compounds have been synthesized and investigated for their biological activities, demonstrating the ability of such molecules to coordinate with metal ions rsc.org. While the catalytic applications of this compound-metal complexes have not been explored, the presence of suitable donor atoms suggests that they could be active in various catalytic transformations. The bromine atom could also be used to anchor the resulting metal complex to a solid support, creating a heterogeneous catalyst.

Table 2: Potential Metal Coordination and Catalytic Applications

| Feature | Potential Application | Rationale |

|---|---|---|

| Amino and Amide Groups | Ligand for transition metals | Nitrogen and oxygen donor atoms can coordinate to metal centers. |

| Metal Complexes | Homogeneous or heterogeneous catalysis | The electronic and steric environment around the metal can be tuned. |

Analytical Chemistry Applications (e.g., Chromatographic Standards, Derivatizing Agents)

In analytical chemistry, well-characterized and stable compounds can serve as chromatographic standards for the quantification of related substances. While there is no indication that this compound is currently used as a commercial standard, it could potentially be used as an internal or external standard in the analysis of other substituted benzamides, provided its purity is well-established.

The primary amino group of this compound suggests its potential use as a derivatizing agent. Derivatization is a common technique in chromatography to improve the analytical properties of target molecules, such as their volatility, thermal stability, or detectability. For instance, amines are often derivatized to introduce a chromophore or fluorophore, enabling their detection by UV-Vis or fluorescence detectors in high-performance liquid chromatography (HPLC). Reagents like benzoyl chloride are used for the derivatization of biogenic amines to enhance their detection. While this compound itself has a primary amino group, its benzamide backbone could be modified to create a novel derivatizing reagent. Conversely, the amino group could be the target of derivatization for its own analysis.

Future Research Directions and Unexplored Avenues for 3 Amino 5 Bromo N Ethylbenzamide Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Traditional synthetic routes to N-substituted aminobenzamides often rely on multi-step processes that may include the acylation of an amine followed by modification of the aromatic ring, or starting from a pre-functionalized benzoic acid. For instance, a common approach to related aminobenzamides involves starting with isatoic anhydride. mdpi.com However, future research should pursue more advanced, efficient, and selective synthetic strategies.

Modern catalytic methods offer significant advantages in terms of yield, atom economy, and functional group tolerance. Potential avenues for exploration include:

Palladium-Catalyzed Cross-Coupling: The bromo-substituent is an ideal handle for various palladium-catalyzed reactions. A Suzuki-Miyaura coupling could be employed to introduce diverse aryl or heteroaryl groups at the 5-position, rapidly generating a library of analogues. osti.gov Similarly, Buchwald-Hartwig amination could be used to further functionalize the 3-amino group or even to construct the N-ethylamide bond under mild conditions.

Visible-Light Photocatalysis: Emerging photoredox catalysis offers green and efficient alternatives for bond formation. researchgate.net Future studies could develop light-mediated protocols for C-H functionalization or cross-coupling reactions, potentially reducing the reliance on pre-functionalized starting materials and offering unique reactivity patterns.

Flow Chemistry and Automated Synthesis: Implementing the synthesis in a continuous flow system could enhance reaction efficiency, safety, and scalability. An automated synthesis platform could be used to rapidly produce a wide array of derivatives by systematically varying the substituents, accelerating the discovery of compounds with desired properties. chemrxiv.org

| Proposed Synthetic Method | Key Reaction Type | Potential Advantage | Relevant Analogy |

| Palladium-Catalyzed Coupling | Suzuki-Miyaura, Buchwald-Hartwig | High efficiency, broad substrate scope, mild conditions | Synthesis of complex heterocyclic systems osti.gov |

| Visible-Light Photocatalysis | Photoredox-mediated C-H activation or cross-coupling | Green chemistry, novel reactivity, room temperature reactions | Synthesis of quinazolinones from 2-aminobenzamides researchgate.net |

| Flow Chemistry | Continuous reaction processing | Improved safety, scalability, and process control | Standard in modern pharmaceutical manufacturing |

| Automated Synthesis | Robotic parallel synthesis | High-throughput library generation, rapid SAR studies | Discovery of new reactions and optimization chemrxiv.org |

Comprehensive Mechanistic Understanding of Interactions with Biological Macromolecules through Advanced Biophysical Techniques

The aminobenzamide scaffold is a privileged structure in medicinal chemistry, found in molecules targeting a wide range of proteins. dovepress.com Determining if and how 3-Amino-5-bromo-N-ethylbenzamide interacts with biological macromolecules is a critical research avenue. A suite of advanced biophysical techniques can provide a deep mechanistic understanding of these potential interactions. nih.govresearchgate.netacs.org

Given its structure, the compound could be screened against protein families such as kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes like dipeptidyl peptidase-IV (DPP-IV). dovepress.com A tiered biophysical approach would be highly effective:

Primary Screening and Hit Validation: High-throughput screening using techniques like Differential Scanning Fluorimetry (DSF) (thermal shift assay) or Fluorescence Polarization (FP) can rapidly identify initial binding events. nih.gov

Thermodynamic and Kinetic Characterization: For validated hits, Isothermal Titration Calorimetry (ITC) can provide a complete thermodynamic profile of the interaction (measuring binding affinity, enthalpy, and entropy), while Surface Plasmon Resonance (SPR) can elucidate the kinetic parameters (association and dissociation rates). acs.orgbioscipublisher.com

Structural Elucidation: To understand the precise binding mode, Protein X-ray Crystallography could be used to solve the co-crystal structure of the compound bound to its target protein. researchgate.net In cases where crystallization is challenging, Nuclear Magnetic Resonance (NMR) spectroscopy (using techniques like saturation transfer difference or chemical shift perturbation) can identify the binding interface and characterize conformational changes in solution. nih.govnumberanalytics.com

| Biophysical Technique | Information Gained | Purpose in Research Workflow |

| Differential Scanning Fluorimetry (DSF) | Ligand-induced protein stabilization (Tm shift) | High-throughput primary screening |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Thermodynamic validation and lead optimization |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff) | Kinetic validation and mechanism of action studies |

| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex | Structural basis of interaction, structure-based design |

| Nuclear Magnetic Resonance (NMR) | Binding site mapping, conformational changes, structural dynamics | Hit validation and structural analysis in solution |

| Microscale Thermophoresis (MST) | Binding affinity (Kd) | Orthogonal validation of binding interactions |

Exploration of Undiscovered Chemical Reactivity and Synthetic Transformations

The three distinct functional groups of this compound offer a rich playground for exploring novel chemical reactivity. Beyond its use as a scaffold, the molecule can serve as a versatile precursor for more complex structures.

Transformations via the Aryl Bromide: The C-Br bond is a key site for functionalization. Future work could explore a wide range of metal-catalyzed cross-coupling reactions, including Sonogashira (alkyne insertion), Heck (alkene insertion), and Buchwald-Hartwig etherification, to introduce diverse functionalities.

Reactions of the Amino Group: The primary aromatic amine can undergo a variety of transformations. For instance, diazotization followed by cyclization, a reaction used for related 2-aminobenzamides to form benzotriazinones, could be explored to generate novel heterocyclic systems. rsc.org It can also be acylated, alkylated, or used as a directing group for C-H activation at the ortho positions.